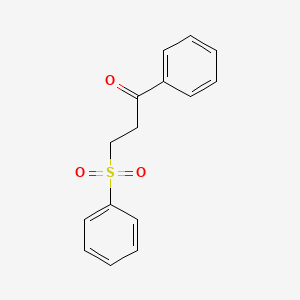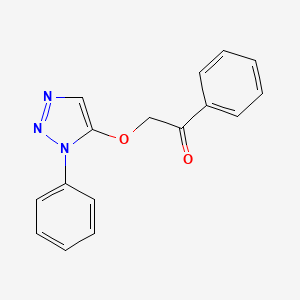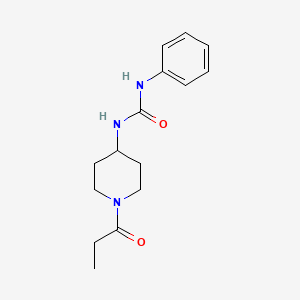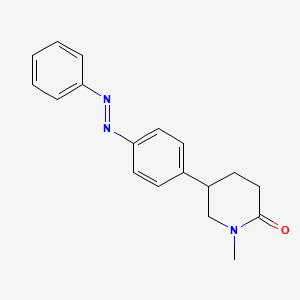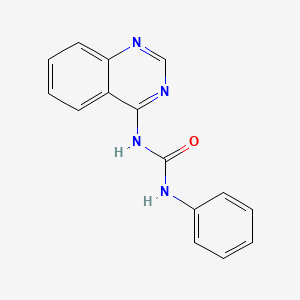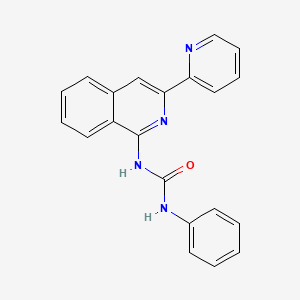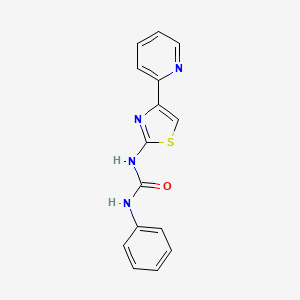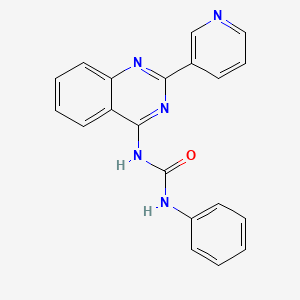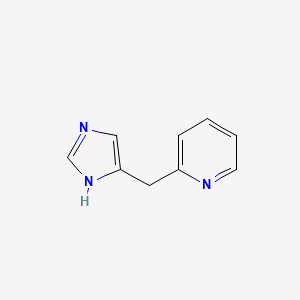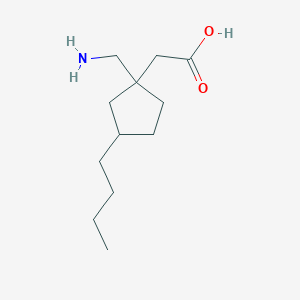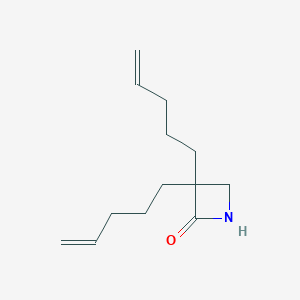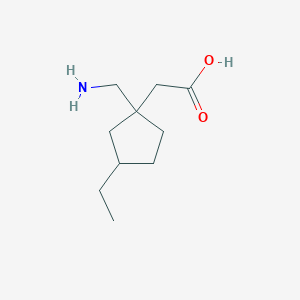
2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and an isopropylmorpholine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours. The resulting product is purified through extraction and crystallization to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, followed by purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine involves its interaction with specific molecular targets and pathways. It acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action is believed to contribute to its therapeutic effects in treating ADHD and depression. Additionally, it has minimal inhibitory effects on serotonin receptors, which differentiates it from other similar compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Viloxazine: Another norepinephrine reuptake inhibitor with similar therapeutic applications.
Atomoxetine: Used in the treatment of ADHD, but with a different mechanism of action.
Methylphenidate: A stimulant used for ADHD, which works by increasing dopamine and norepinephrine levels.
Uniqueness
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is unique due to its specific structure, which allows it to selectively inhibit norepinephrine reuptake without significantly affecting serotonin receptors. This selectivity reduces the risk of side effects associated with serotonin inhibition, making it a valuable compound for therapeutic use .
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
2-[(2-ethoxyphenoxy)methyl]-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C16H25NO3/c1-4-18-15-7-5-6-8-16(15)20-12-14-11-17(13(2)3)9-10-19-14/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
YIUUQQVMBNHWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



